1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine involves strategic reactions starting from commercially available substrates. Kesarkar et al. (2021) developed a new route that addresses the economical production of similar pyrazole derivatives with high purity for pharmaceutical applications. Their method employs a more stable and commercially available form of the starting materials, reducing the need for expensive catalysts and minimizing the formation of impurities (Kesarkar, B. Kashid, & S. Sukthankar, 2021).
Molecular Structure Analysis
Investigations into the molecular structure of pyrazole derivatives, including 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, often utilize techniques such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. Shawish et al. (2021) provide insight into the molecular structure of closely related compounds, highlighting the intermolecular interactions and electronic properties that may also be relevant for understanding the structural nuances of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Shawish et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives is influenced by their functional groups, enabling a variety of chemical transformations. Research by Mekky and Sanad (2020) on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker shows the potential for bioactive compound synthesis via 1,3-dipolar cycloaddition and other reactions. These studies underscore the versatility of pyrazole derivatives in synthesizing compounds with significant antibacterial and biofilm inhibitory activities (Mekky & Sanad, 2020).
Scientific Research Applications
Antibacterial and MurB Inhibitor : Mekky and Sanad (2020) synthesized derivatives of piperazine linked bis(1,3,4-trisubstituted pyrazoles) showing potent antibacterial efficacy and biofilm inhibition activities. One derivative exhibited superior MurB enzyme inhibitory activity, suggesting potential use in combating resistant bacterial strains (Mekky & Sanad, 2020).
Anticancer Evaluation : Turov (2020) studied polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, for their anticancer activity. Some of these compounds displayed significant in vitro activity against various cancer cell lines (Turov, 2020).
Antidepressant and Antianxiety Effects : Moreira et al. (2021) investigated a piperazine compound, LQFM005, and its metabolite, demonstrating anxiolytic and antidepressant-like effects in mice. These effects were partly mediated through the activation of 5-HT1A receptors (Moreira et al., 2021).
Structural Characterization : Sunitha et al. (2016) provided a structural analysis of a compound similar to 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, detailing its crystal structure and intermolecular interactions. This study aids in understanding the molecular conformation crucial for its applications (Sunitha et al., 2016).
Antibacterial and Antifungal Agents : Sanjeeva et al. (2022) synthesized novel pyrazole and isoxazole derivatives, including piperazine-linked compounds, exhibiting good antibacterial and antifungal activities. This highlights their potential as antimicrobial agents (Sanjeeva et al., 2022).
Herbicidal Activity : Li et al. (2005) synthesized novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity. These findings open avenues for agricultural applications (Li et al., 2005).
Safety And Hazards
Future Directions
As an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine plays a crucial role in the development of selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors are used as antidiabetic agents, indicating a potential future direction in the field of diabetes treatment .
properties
IUPAC Name |
1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCUUXMVVOANMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621769 | |
Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
CAS RN |
401566-79-8 | |
Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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